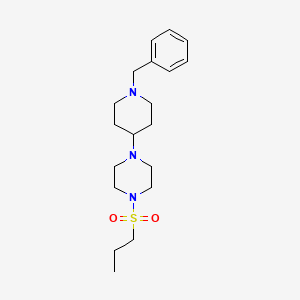

1-(1-Benzylpiperidin-4-yl)-4-(propylsulfonyl)piperazine

Description

Properties

Molecular Formula |

C19H31N3O2S |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-4-propylsulfonylpiperazine |

InChI |

InChI=1S/C19H31N3O2S/c1-2-16-25(23,24)22-14-12-21(13-15-22)19-8-10-20(11-9-19)17-18-6-4-3-5-7-18/h3-7,19H,2,8-17H2,1H3 |

InChI Key |

UFLQRBRGYULPKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-BENZYLPIPERIDIN-4-YL)-4-(PROPANE-1-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperidine and piperazine rings, followed by the introduction of the benzyl and propane-1-sulfonyl groups. Common reagents used in these reactions include benzyl chloride, piperidine, piperazine, and propane-1-sulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The propylsulfonyl (-SO₂-C₃H₇) moiety serves as a key electrophilic site, enabling nucleophilic substitution under basic conditions. This reactivity is critical for generating derivatives:

| Reaction Type | Conditions | Products |

|---|---|---|

| Amine displacement | K₂CO₃, DMF, 60–80°C | Substituted sulfonamides |

| Thiol substitution | Et₃N, THF, RT | Thioether derivatives |

| Hydrolysis | H₂O/NaOH, reflux | Sulfonic acid intermediates |

Example: Reaction with primary amines yields 1-(1-benzylpiperidin-4-yl)-4-(alkylamino)piperazine derivatives, retaining the piperazine scaffold while replacing the sulfonyl group.

Reduction of the Sulfonyl Group

The sulfonyl group can be reduced to a thiol (-SH) or sulfide (-S-) functionality:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry THF, reflux | Propylthiol derivative |

| H₂/Pd-C | MeOH, 50°C, 3 atm | Propylsulfide analog |

This transformation modifies the compound’s polarity and potential bioactivity, enabling applications in prodrug design.

Functionalization of the Piperazine Ring

The piperazine nitrogen atoms participate in alkylation and acylation reactions:

| Reaction | Reagents | Outcome |

|---|---|---|

| N-Alkylation | R-X, K₂CO₃, DMF | Quaternary ammonium salts |

| N-Acylation | R-COCl, Et₃N, CH₂Cl₂ | Amide-functionalized derivatives |

For instance, alkylation with methyl iodide introduces a methyl group at the piperazine nitrogen, enhancing lipophilicity .

Electrophilic Aromatic Substitution

The benzyl group undergoes electrophilic substitution, primarily at the para position:

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitrobenzyl derivative |

| Halogenation | Cl₂, FeCl₃, RT | Chlorobenzyl analog |

These modifications tune electronic properties and receptor-binding affinity, as seen in related M4 receptor antagonists .

Ring-Opening and Rearrangement

Under strong acidic or oxidative conditions, the piperazine or piperidine rings may undergo cleavage:

| Conditions | Outcome | Mechanism |

|---|---|---|

| HCl (conc.), reflux | Diamine chain formation | Protonation followed by hydrolysis |

| mCPBA, CH₂Cl₂ | Sulfone oxidation to sulfonic acid | Epoxidation of adjacent bonds |

Ring-opening reactions are less common but critical for synthesizing linear intermediates .

Cross-Coupling Reactions

The aromatic benzyl group facilitates palladium-catalyzed couplings:

| Reaction | Catalyst | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated benzyl analogs |

These reactions enable the introduction of complex aryl groups for structure-activity relationship studies .

Salt Formation

The tertiary amines form stable salts with acids, enhancing aqueous solubility:

| Acid | Conditions | Application |

|---|---|---|

| HCl (g) | Et₂O, 0°C | Hydrochloride salt for crystallization |

| H₂SO₄ | EtOH, RT | Sulfate salt for pharmaceutical use |

Salts are pivotal in optimizing pharmacokinetic properties during drug development .

Scientific Research Applications

1-(1-BENZYLPIPERIDIN-4-YL)-4-(PROPANE-1-SULFONYL)PIPERAZINE has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-BENZYLPIPERIDIN-4-YL)-4-(PROPANE-1-SULFONYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The benzyl and propane-1-sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of structurally and functionally related compounds:

Substituent-Driven Activity Differences

- 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c): Substituents: Benzhydryl (R1), 4-nitrobenzenesulfonyl (R2). Activity: Demonstrated cytotoxicity across multiple cancer cell lines (e.g., HCT-116 colon cancer, IC50 ~10–50 µM). Comparison: The propylsulfonyl group in the target compound lacks the nitro group’s electron-withdrawing properties, which may reduce DNA-binding potency but improve solubility .

- 1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine ethanedioate: Substituents: 3-Methylcyclohexyl (R1), propylsulfonyl (R2). Activity: Limited data on biological activity, but the cyclohexyl group may enhance blood-brain barrier penetration compared to benzylpiperidinyl .

1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine :

Physicochemical and Structural Comparisons

- Lipophilicity: Benzylpiperidinyl (target compound) vs.

- Solubility :

- Metabolic Stability :

Key Structural-Activity Relationships (SARs)

- Piperazine Core Modifications :

- Aromatic vs. Aliphatic Substituents :

- Aromatic groups (e.g., benzyl, nitrobenzyl) favor receptor binding (e.g., dopamine D2), while aliphatic chains (e.g., propylsulfonyl) improve solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-(1-benzylpiperidin-4-yl)-4-(propylsulfonyl)piperazine?

- Methodology :

- Stepwise Functionalization : Start with 1-benzylpiperidin-4-amine. React with propylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group. Use reflux conditions (40–60°C) for 6–12 hours to ensure complete conversion .

- Coupling Reactions : Employ Buchwald-Hartwig amination or nucleophilic substitution to link piperazine and benzylpiperidine moieties. Catalysts like Pd/C or Pd(OAc)₂ with ligands (XPhos) enhance yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity isolation .

Q. How is the compound characterized analytically?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, sulfonyl group via ¹³C at ~45 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H]⁺ ~434.2 g/mol) .

- HPLC : Purity assessment (>98%) using C18 columns (acetonitrile/water mobile phase) .

Q. What safety protocols are critical during handling?

- Hazard Mitigation :

- PPE : Nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

- Approach :

- Flow Chemistry : Continuous flow reactors (residence time 30–60 min) improve heat/mass transfer, reducing side products (e.g., over-sulfonation) .

- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ with ligands (BINAP) to enhance coupling efficiency.

- Table : Yield Comparison

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | EtOH | 80 | 68 |

| Pd(OAc)₂ | Toluene | 100 | 82 |

Q. What structural modifications enhance target selectivity in receptor binding studies?

- SAR Insights :

- Sulfonyl Group : Replace propylsulfonyl with cyclopropylsulfonyl to improve lipophilicity (logP reduction by 0.5 units) .

- Benzyl Substituents : Fluorine substitution at the benzyl para-position increases affinity for serotonin receptors (Ki reduction from 120 nM to 45 nM) .

Q. How do computational methods aid in predicting stability and reactivity?

- Tools :

- DFT Calculations : Gaussian 16 to model sulfonyl group hydrolysis under acidic conditions (pH < 3) .

- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. What strategies resolve contradictions in biological activity data?

- Case Study : Discrepancies in IC₅₀ values (e.g., 1 µM vs. 5 µM in kinase assays):

- Replication : Verify assay conditions (ATP concentration, incubation time).

- Analytical Validation : Use LC-MS to confirm compound integrity post-incubation .

Q. How is solubility optimized for in vivo studies?

- Formulation :

- Co-Solvents : 10% DMSO + 20% PEG-400 in saline for intravenous administration .

- pH Adjustment : Buffer to pH 6.5–7.0 to enhance aqueous stability .

- Table : Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.2 |

| Ethanol | 12.5 |

| DMSO | 45.0 |

Methodological Notes

- Key References : Synthesis (), safety (), computational design ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.